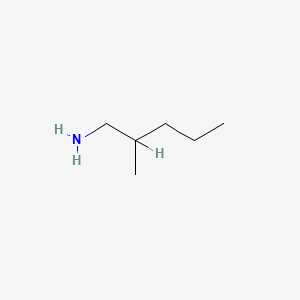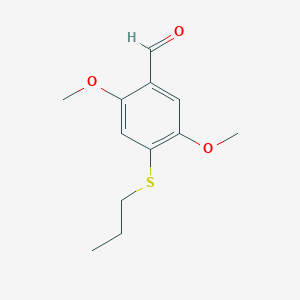
2-methylpentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylpentan-1-amine, also known as 2-methyl-1-pentanamine, is an organic compound with the molecular formula C6H15N. It is a primary amine, characterized by the presence of an amino group (-NH2) attached to a carbon chain. This compound is a colorless liquid with a boiling point of approximately 119.3°C at 760 mmHg . It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methylpentan-1-amine can be synthesized through several methods, one of which is reductive amination. This process involves the reaction of an aldehyde or ketone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) . The reaction typically occurs under mild conditions and yields the desired amine with high selectivity.
Industrial Production Methods
In industrial settings, this compound can be produced through the hydrogenation of nitriles or the amination of alcohols. These methods involve the use of catalysts to facilitate the reaction and improve yield. The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form corresponding nitriles or amides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated compounds and alkylating agents are often employed in substitution reactions.
Major Products Formed
Oxidation: Nitriles and amides.
Reduction: Secondary and tertiary amines.
Substitution: Various alkylated and arylated amine derivatives.
Scientific Research Applications
2-methylpentan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the manufacture of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-methylpentan-1-amine involves its interaction with various molecular targets and pathways. As a primary amine, it can form hydrogen bonds and participate in nucleophilic reactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
1-pentanamine: A primary amine with a similar structure but without the methyl group at the second carbon.
2-methylbutan-1-amine: Another primary amine with a shorter carbon chain.
3-methylpentan-1-amine: A structural isomer with the methyl group at the third carbon.
Uniqueness
2-methylpentan-1-amine is unique due to its specific structure, which influences its reactivity and interactions with other molecules. The presence of the methyl group at the second carbon can affect its steric and electronic properties, making it distinct from other similar compounds .
Properties
CAS No. |
13364-16-4 |
|---|---|
Molecular Formula |
C6H15N |
Molecular Weight |
101.19 g/mol |
IUPAC Name |
2-methylpentan-1-amine |
InChI |
InChI=1S/C6H15N/c1-3-4-6(2)5-7/h6H,3-5,7H2,1-2H3 |
InChI Key |
WNDXRJBYZOSNQO-UHFFFAOYSA-N |
SMILES |
CCCC(C)CN |
Canonical SMILES |
CCCC(C)CN |
Key on ui other cas no. |
13364-16-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B3186809.png)






![2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B3186858.png)





